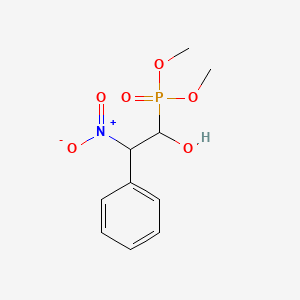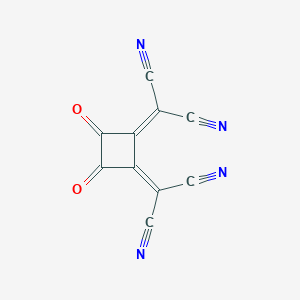
(Butoxymethylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of malononitrile and is characterized by the presence of a butoxymethylidene group attached to the propanedinitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Butoxymethylidene)propanedinitrile can be synthesized through several methods, including the reaction of malononitrile with butyl aldehyde under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the butoxymethylidene group . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(Butoxymethylidene)propanedinitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines and alcohols to form substituted derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form extended conjugated systems.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve heating under reflux or using microwave irradiation to accelerate the reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions with amines can yield substituted amides, while condensation reactions with aldehydes can produce extended conjugated systems .
Wissenschaftliche Forschungsanwendungen
(Butoxymethylidene)propanedinitrile has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications
Wirkmechanismus
The mechanism of action of (butoxymethylidene)propanedinitrile involves its reactivity towards nucleophiles and electrophiles. The butoxymethylidene group enhances the compound’s electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler analog with the formula C3H2N2, used extensively in organic synthesis.
Propionitrile: Another related compound with the formula C3H5N, used as a solvent and precursor in organic synthesis.
Uniqueness
(Butoxymethylidene)propanedinitrile is unique due to the presence of the butoxymethylidene group, which imparts distinct reactivity and properties compared to its simpler analogs. This makes it a valuable intermediate in the synthesis of more complex organic molecules and materials .
Eigenschaften
CAS-Nummer |
64861-70-7 |
|---|---|
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2-(butoxymethylidene)propanedinitrile |
InChI |
InChI=1S/C8H10N2O/c1-2-3-4-11-7-8(5-9)6-10/h7H,2-4H2,1H3 |
InChI-Schlüssel |
FBOHRPROYWSCIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


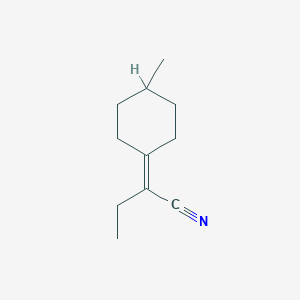
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)


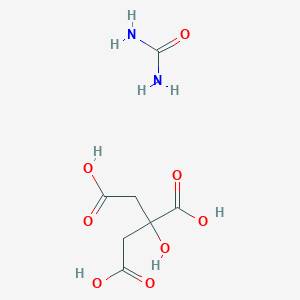
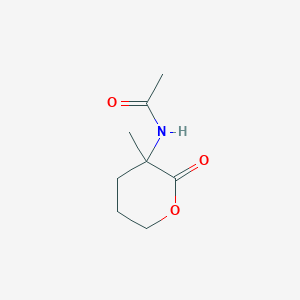
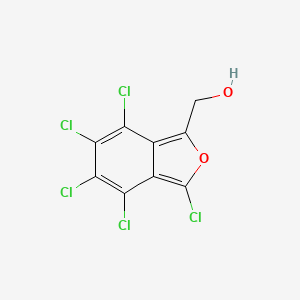
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)



